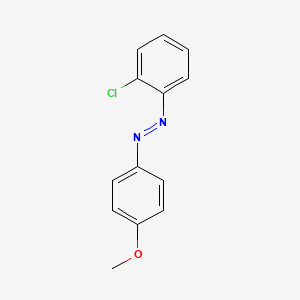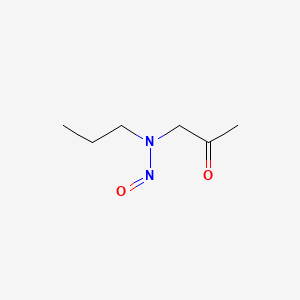
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is a chemical compound with the molecular formula C10H18O3 It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- typically involves the oxidation of linalool. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroperoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,7-Octadien-3-ol, 3,7-dimethyl-.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- involves its interaction with various molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: 3,7-dimethyl-1,6-octadien-3-ol.
Geraniol: 3,7-dimethyl-2,6-octadien-1-ol.
Citronellol: 3,7-dimethyl-6-octen-1-ol.
Uniqueness
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
51276-31-4 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)7-6-9(13-12)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
Clé InChI |
XTQBSJUTCSCXME-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC(C)(C=C)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




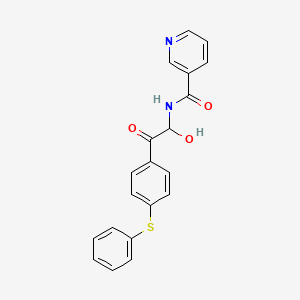
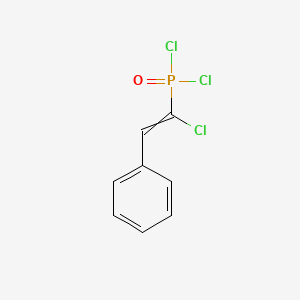

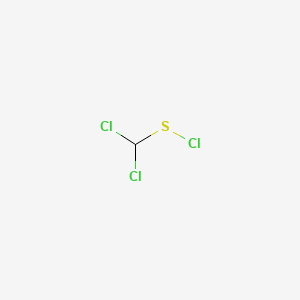
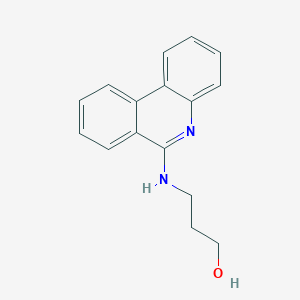

![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)



